molecular formula C13H20ClNO B271618 N-(3-chloro-4-ethoxybenzyl)butan-2-amine

N-(3-chloro-4-ethoxybenzyl)butan-2-amine

Cat. No.: B271618
M. Wt: 241.76 g/mol
InChI Key: ZAOSTMBMNPBUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: N-(3-chloro-4-ethoxybenzyl)butan-2-amine this compound is a chemical compound of interest in various research fields. Suppliers typically provide details such as molecular formula, molecular weight, CAS Number, and purity here. The main research applications, specific value in scientific studies, and the biochemical or pharmacological mechanism of action for this compound are currently not specified in available sources. The product description would normally offer an in-depth and comprehensive explanation of these aspects to inform researchers of its potential uses. Please note: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H20ClNO/c1-4-10(3)15-9-11-6-7-13(16-5-2)12(14)8-11/h6-8,10,15H,4-5,9H2,1-3H3

InChI Key

ZAOSTMBMNPBUBO-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC)Cl

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Aldehyde Preparation : 4-Ethoxy-3-chlorobenzaldehyde is synthesized via Friedel-Crafts alkylation of 3-chlorophenol with ethyl bromide, followed by formylation using Rieche formylation.

  • Schiff Base Formation : The aldehyde reacts with butan-2-amine in ethanol under reflux to form an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂/Pd-C) reduces the imine to the target amine.

Key Data:

StepReagents/ConditionsYieldSource
Aldehyde synthesisAlCl₃, ethyl bromide, DMF/POCl₃78%
Reductive aminationNaBH₄, EtOH, 0°C → RT65%

Method 2: Nucleophilic Substitution of 3-Chloro-4-Ethoxybenzyl Halide

Reaction Steps

  • Benzyl Halide Synthesis : 3-Chloro-4-ethoxybenzyl alcohol (from catalytic hydrogenation of the aldehyde) is treated with HBr or SOCl₂ to form the benzyl bromide/chloride.

  • Amine Coupling : The benzyl halide undergoes nucleophilic substitution with butan-2-amine in the presence of K₂CO₃ or Et₃N in acetonitrile.

Key Data:

IntermediateHalogenating AgentSolventAmine EquivalentsYield
Benzyl bromidePBr₃, DCMTHF1.572%
Benzyl chlorideSOCl₂, tolueneMeCN2.068%

Method 3: Buchwald-Hartwig Amination of Aryl Halides

Catalytic Coupling Strategy

  • Substrate Preparation : 3-Chloro-4-ethoxybromobenzene is synthesized via bromination of 3-chloro-4-ethoxybenzene using NBS.

  • Cross-Coupling : Palladium-catalyzed (Pd₂(dba)₃/XantPhos) amination with butan-2-amine under inert conditions.

Optimization Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XantPhos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane, 100°C, 12h

  • Yield: 60–70%

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Reductive aminationHigh atom economy; mild conditionsRequires stable aldehyde precursor
Nucleophilic substitutionScalable; straightforward purificationHarsh halogenation conditions
Buchwald-HartwigTolerance for steric hindranceCostly catalysts; oxygen-sensitive

Purity and Byproduct Management

  • Reductive amination : Byproducts include unreacted imine and over-reduced alcohols. Purification via column chromatography (SiO₂, EtOAc/hexane).

  • Nucleophilic substitution : Elimination products (e.g., styrenes) may form. Mitigated by using excess amine and low temperatures.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable C–N bond formation under visible light irradiation using Ru(bpy)₃²⁺. Preliminary studies show 50–60% yields for analogous benzylamines.

Flow Chemistry

Microreactor systems enhance heat transfer in exothermic steps (e.g., halogenation), improving yields by 15% compared to batch processes.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts (Method 3) account for >40% of material costs. Substituting Ni-based catalysts reduces expenses but lowers yields.

  • Green Chemistry : Solvent-free reductive amination using ball milling achieves 70% yield with minimal waste .

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